5-amino-1-[2-(diethylamino)ethyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one
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Overview
Description
5-amino-1-[2-(diethylamino)ethyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzimidazole moiety, which is known for its diverse biological activities, and a pyrrolone ring, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-[2-(diethylamino)ethyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole core, followed by the introduction of the pyrrolone ring and the diethylaminoethyl side chain. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including controlled temperature and pressure, to maximize the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-[2-(diethylamino)ethyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of reduced analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a wide range of substituted benzimidazole and pyrrolone derivatives.
Scientific Research Applications
5-amino-1-[2-(diethylamino)ethyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It serves as a probe for studying biological processes and interactions, particularly those involving benzimidazole derivatives.
Medicine: The compound exhibits potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities, making it a candidate for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 5-amino-1-[2-(diethylamino)ethyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme function or the activation of signaling pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds such as 2-aminobenzimidazole and 5,6-dimethylbenzimidazole share structural similarities with the benzimidazole moiety.
Pyrrolone Derivatives: Compounds like 3-pyrrolin-2-one and 4-hydroxy-2-pyrrolidinone are structurally related to the pyrrolone ring.
Uniqueness
What sets 5-amino-1-[2-(diethylamino)ethyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one apart is its unique combination of the benzimidazole and pyrrolone moieties, along with the diethylaminoethyl side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-amino-1-[2-(diethylamino)ethyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O/c1-4-22(5-2)8-9-23-11-15(24)16(17(23)19)18-20-13-7-6-12(3)10-14(13)21-18/h6-7,10H,4-5,8-9,11,19H2,1-3H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNIRBNXWRYOFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1CC(=O)C(=C1N)C2=NC3=C(N2)C=C(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCN1CC(=O)C(=C1N)C2=NC3=C(N2)C=C(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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